

Solubility and Stability of Bis-PEG1-C-PEG1-CH₂COOH: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bis-PEG1-C-PEG1-CH₂COOH

Cat. No.: B2753998

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of **Bis-PEG1-C-PEG1-CH₂COOH**, a bifunctional PEG linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the physicochemical properties of this linker is critical for the successful design, synthesis, and application of the resulting PROTAC molecules. This document summarizes known solubility data, discusses anticipated stability based on the chemical properties of its constituent polyethylene glycol (PEG) and carboxylic acid moieties, and provides detailed experimental protocols for researchers to determine these parameters in their own laboratories.

Introduction

Bis-PEG1-C-PEG1-CH₂COOH (CAS No. 2358775-67-2) is a homobifunctional crosslinker featuring two carboxylic acid groups separated by a flexible polyethylene glycol spacer.^{[1][2]} Its structure is designed to bridge an E3 ligase ligand and a target protein ligand in a PROTAC, facilitating the ubiquitination and subsequent degradation of the target protein.^[3] The length and hydrophilicity of the PEG chain can significantly influence the solubility, permeability, and pharmacokinetic properties of the final PROTAC conjugate. The terminal carboxylic acids provide reactive handles for conjugation to amine-containing moieties via amide bond formation.^{[1][2]} This guide will delve into the critical aspects of solubility and stability that are paramount for its effective use in drug development.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of **Bis-PEG1-C-PEG1-CH₂COOH** is provided in the table below.

Property	Value	Reference
CAS Number	2358775-67-2	[3][4][5][6][7]
Molecular Formula	C ₁₆ H ₃₀ O ₈	[3][4]
Molecular Weight	350.40 g/mol	[3]
Appearance	Off-white to yellow oil	[3]
Storage (Pure Form)	-20°C for up to 3 years	[3]
Storage (In Solvent)	-80°C for up to 6 months; -20°C for up to 1 month	[3]

Solubility Profile

The solubility of **Bis-PEG1-C-PEG1-CH₂COOH** is a key parameter for its handling, reaction setup, and the formulation of any resulting conjugates. While comprehensive data is limited, the presence of the hydrophilic PEG chain and two polar carboxylic acid groups suggests good solubility in polar organic solvents and aqueous buffers at appropriate pH.

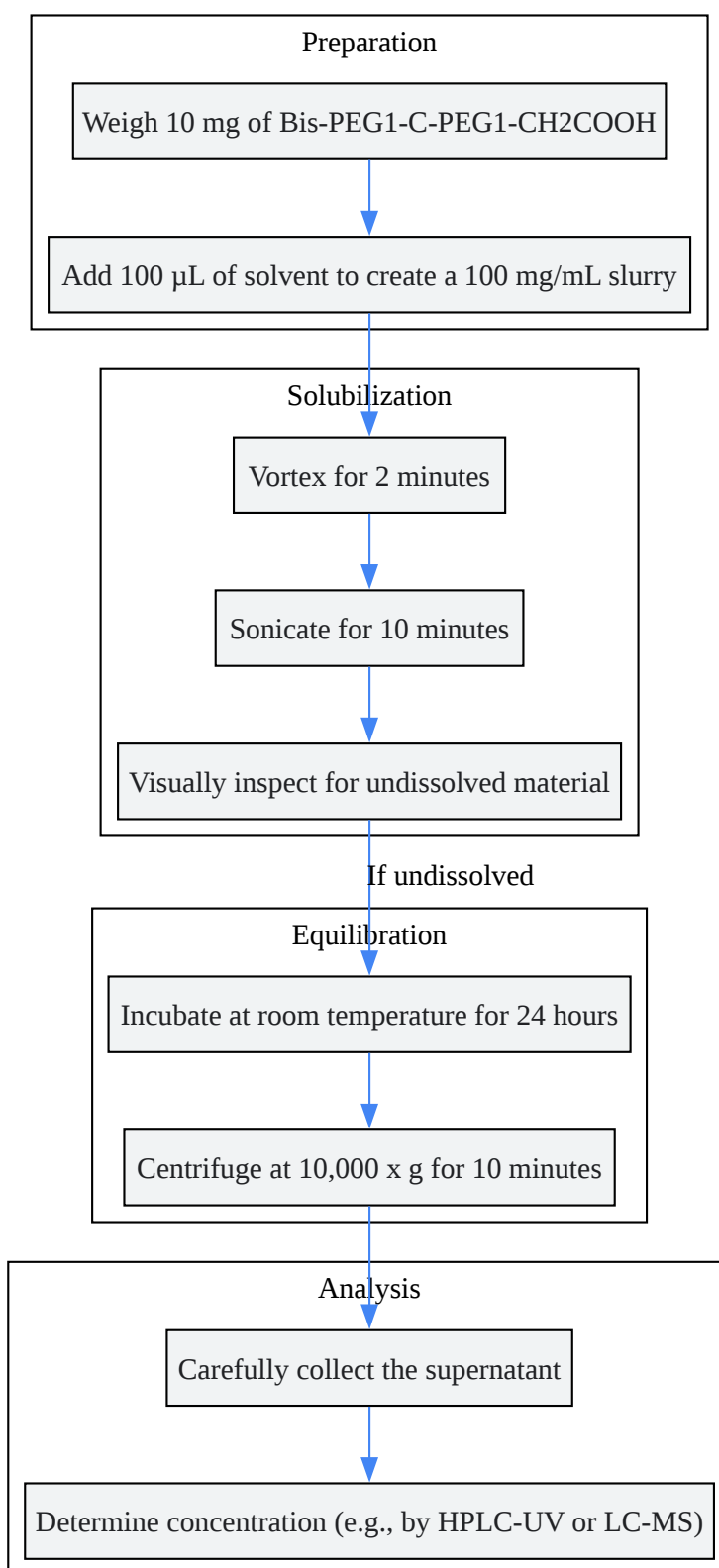
Quantitative Solubility Data

The following table summarizes the known and anticipated solubility of **Bis-PEG1-C-PEG1-CH₂COOH**. It is important to note that only the solubility in DMSO is based on published data; other values are estimates based on the properties of similar PEGylated dicarboxylic acids. Researchers should determine the solubility in their specific solvent systems experimentally.

Solvent	Solubility (mg/mL)	Molar Concentration (mM)	Notes	Reference
DMSO	100	285.39	Ultrasonic assistance may be required. DMSO is hygroscopic, which can affect solubility.	[3]
Water (pH > 7)	> 50 (Estimated)	> 142.7 (Estimated)	Solubility is pH-dependent due to the carboxylic acid groups. At pH values above the pKa, the carboxylate form is more soluble.	
Ethanol	> 50 (Estimated)	> 142.7 (Estimated)	Generally soluble in lower-chain alcohols.	
Methanol	> 50 (Estimated)	> 142.7 (Estimated)	Generally soluble in lower-chain alcohols.	
Dichloromethane	> 25 (Estimated)	> 71.3 (Estimated)	Moderately soluble.	
Acetonitrile	> 25 (Estimated)	> 71.3 (Estimated)	Moderately soluble.	

Experimental Protocol for Solubility Determination

This protocol outlines a method for determining the solubility of **Bis-PEG1-C-PEG1-CH₂COOH** in a solvent of interest.



[Click to download full resolution via product page](#)

Figure 1. Workflow for solubility determination.

Methodology:

- **Preparation:** Accurately weigh a specific amount of **Bis-PEG1-C-PEG1-CH₂COOH** into a vial. Add a small, precise volume of the test solvent to create a high-concentration slurry.
- **Solubilization:** Vigorously mix the sample using a vortex mixer. If solids persist, use an ultrasonic bath to aid dissolution.
- **Equilibration:** Allow the mixture to equilibrate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure saturation.
- **Separation:** Centrifuge the sample to pellet any undissolved solid.
- **Quantification:** Carefully remove an aliquot of the supernatant and determine its concentration using a suitable analytical method such as HPLC or LC-MS. The resulting concentration is the solubility of the compound in that solvent at the specified temperature.

Stability Profile

The stability of **Bis-PEG1-C-PEG1-CH₂COOH** is crucial for its storage, handling during conjugation reactions, and the in-vivo performance of the resulting PROTAC. Degradation can occur through several pathways, including hydrolysis, oxidation, and thermal decomposition.

Hydrolytic Stability

The polyether backbone of PEG is generally stable to hydrolysis.^[8] However, if ester bonds were present from a particular synthesis route (which is not the case for the primary structure of this molecule), they could be susceptible to hydrolysis, especially at acidic or basic pH.^[9] The primary structure of **Bis-PEG1-C-PEG1-CH₂COOH** does not contain ester linkages, suggesting good hydrolytic stability.

Oxidative Stability

The ether linkages in the PEG backbone are susceptible to auto-oxidation, which can be initiated by heat, light, or the presence of transition metals.^[10] This process can lead to chain cleavage and the formation of various degradation products. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and to protect it from light.

Thermal Stability

PEG compounds can undergo thermal degradation at elevated temperatures. Studies have shown that PEG can degrade at temperatures as low as 63-75°C, particularly in the presence of oxygen.^[11]^[12] Thermal degradation can proceed via random chain scission.^[13] For short heating periods during chemical reactions, it is advisable to keep temperatures as low as feasible. For long-term storage, the recommended temperature is -20°C.^[3]

pH Stability

The stability of the molecule is expected to be good across a range of pH values. However, extreme pH conditions, especially when combined with high temperatures, could potentially accelerate degradation of the PEG backbone. The carboxylic acid groups themselves are stable, but their ionization state is pH-dependent, which will affect the molecule's overall charge and solubility.

Enzymatic Stability

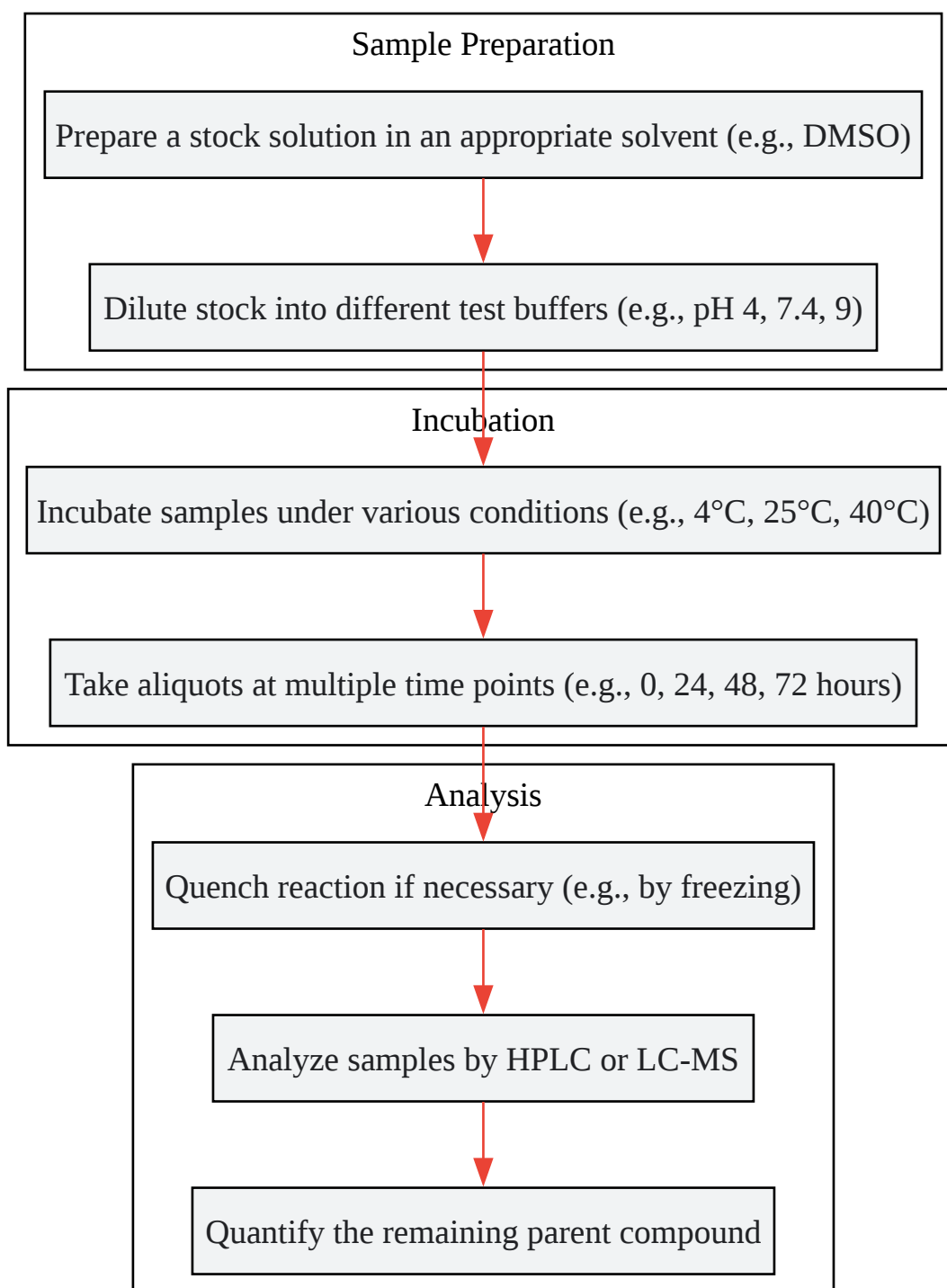
The polyether backbone of PEG is generally considered to be resistant to enzymatic degradation in mammalian systems.^[14] However, some studies have suggested that certain enzymes, such as cholesterol esterase, may be capable of hydrolyzing ester bonds if they are present.^[14] As this specific linker does not contain ester bonds, significant enzymatic degradation is not anticipated.

Summary of Anticipated Stability

Condition	Anticipated Stability	Potential Degradation Pathway
Aqueous Buffers (pH 4-8)	High	Minimal degradation expected.
Strong Acid/Base	Moderate	Potential for accelerated oxidation of the PEG backbone.
Elevated Temperature (>60°C)	Low to Moderate	Thermal and oxidative degradation of the PEG chain. [15] [16]
Presence of Oxidizing Agents	Low	Oxidation of the PEG backbone.
Presence of Proteases/Esterases	High	The molecule lacks common enzymatic cleavage sites.
Long-term Storage (-20°C, inert atm.)	High	Recommended storage condition to minimize degradation. [3]

Experimental Protocol for Stability Assessment

This protocol provides a framework for assessing the stability of **Bis-PEG1-C-PEG1-CH₂COOH** under various conditions.



[Click to download full resolution via product page](#)

Figure 2. Experimental workflow for stability assessment.

Methodology:

- **Sample Preparation:** Prepare a stock solution of **Bis-PEG1-C-PEG1-CH₂COOH** in a suitable organic solvent (e.g., DMSO). Dilute this stock solution into the desired aqueous buffers (e.g., phosphate-buffered saline at pH 7.4, acetate buffer at pH 4.0) to a final concentration suitable for analysis.
- **Incubation:** Aliquot the solutions into multiple vials and incubate them under the desired test conditions (e.g., different temperatures, exposure to light). Include a control sample stored at -80°C.
- **Time-Point Analysis:** At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
- **Quenching:** If necessary, quench any potential degradation by adding an organic solvent and/or freezing the sample immediately at -80°C.
- **Quantification:** Analyze all samples by a validated stability-indicating HPLC or LC-MS method. Calculate the percentage of the parent compound remaining at each time point relative to the time zero sample.

Conclusion

Bis-PEG1-C-PEG1-CH₂COOH is a valuable tool in the development of PROTACs. Its solubility and stability are critical parameters that influence its utility. This guide has summarized the available data and provided a framework for its experimental characterization. Based on its structure, the molecule is expected to have good solubility in polar solvents and aqueous buffers (at neutral to basic pH) and to be reasonably stable under typical laboratory and physiological conditions. However, care should be taken to avoid high temperatures and oxidizing conditions to prevent degradation of the PEG backbone. The provided experimental protocols offer a starting point for researchers to generate specific data for their unique applications, ensuring the quality and reliability of their results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bis-PEG acid, Acid linker, PEG Diacid | BroadPharm [broadpharm.com]
- 2. Carboxylic acid | Polymer PEG | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bis-PEG1-C-PEG1-CH₂COOH | CAS:2358775-67-2 | 希恩思试剂-品类齐全、品质保障、配送及时、畅选无忧 [heowns.com]
- 5. Bis-PEG1-C-PEG1-CH₂COOH | CAS:2358775-67-2 | Biopharma PEG [biochempeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. prolynxinc.com [prolynxinc.com]
- 9. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - Journal of Materials Chemistry B (RSC Publishing)
DOI:10.1039/D5TB01524C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. conservationphysics.org [conservationphysics.org]
- 12. Thermal degradation of polyethylene glycol 6000 and its effect on the assay of macroprolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.korea.ac.kr [pure.korea.ac.kr]
- 14. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Solubility and Stability of Bis-PEG1-C-PEG1-CH₂COOH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2753998#solubility-and-stability-of-bis-peg1-c-peg1-ch2cooh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com